5-ブロモ-2-(4-クロロフェニル)ペンタン酸

説明

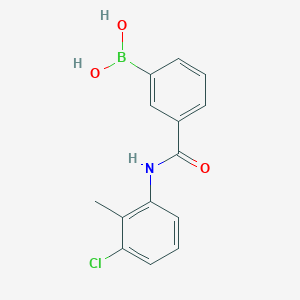

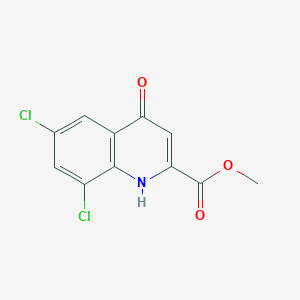

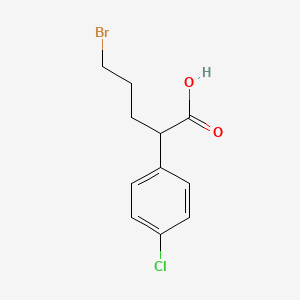

5-Bromo-2-(4-chlorophenyl)pentanoic acid is a chemical compound with the molecular formula C11H12BrClO2 . It has an average mass of 291.569 Da and a monoisotopic mass of 289.970917 Da .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(4-chlorophenyl)pentanoic acid can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .科学的研究の応用

インドール誘導体の合成

この化合物は、インドール誘導体の合成に使用されます 。インドールは、天然物や医薬品において重要な複素環系です。 インドールは、細胞生物学において主要な役割を果たしています 。 近年、インドール誘導体を、ヒトの体における癌細胞、微生物、および様々な種類の障害の治療のための生物学的に活性な化合物として応用することが注目されています .

癌細胞の治療

“5-ブロモ-2-(4-クロロフェニル)ペンタン酸”を用いて合成されたインドール誘導体は、癌細胞の治療に効果的であることが判明しています 。 これらの化合物は、様々な生物学的に重要な特性を示しています .

微生物感染症の治療

“5-ブロモ-2-(4-クロロフェニル)ペンタン酸”から合成されたインドール誘導体は、微生物感染症の治療にも使用されます 。 これらの化合物は、様々な種類の微生物の駆除において有望な結果を示しています .

様々な障害の治療

“5-ブロモ-2-(4-クロロフェニル)ペンタン酸”を用いて合成されたインドール誘導体は、ヒトの体における様々な障害の治療に使用されています 。 これは、この化合物が医療用途において汎用性が高いことを示しています .

糖尿病の治療

“5-ブロモ-2-(4-クロロフェニル)ペンタン酸”を用いて合成されたSGLT2阻害剤は、糖尿病の治療に使用されます 。 これは、この化合物が新しい抗糖尿病薬の開発において重要な役割を果たしていることを示しています .

Safety and Hazards

作用機序

Target of Action

Compounds similar to “5-Bromo-2-(4-chlorophenyl)pentanoic acid” often target enzymes or receptors in the body. The bromine and chlorine atoms in the compound could potentially increase its reactivity, allowing it to interact with various biological targets .

Mode of Action

The compound might interact with its targets through processes such as free radical bromination, nucleophilic substitution, or oxidation . The exact mode of action would depend on the specific biological target and the chemical environment.

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could alter the function of that pathway .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in enzyme activity to alterations in cell signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .

特性

IUPAC Name |

5-bromo-2-(4-chlorophenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO2/c12-7-1-2-10(11(14)15)8-3-5-9(13)6-4-8/h3-6,10H,1-2,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXCXSPCIYPZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCCBr)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674234 | |

| Record name | 5-Bromo-2-(4-chlorophenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017789-33-1 | |

| Record name | 5-Bromo-2-(4-chlorophenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1453389.png)